molecular formula C14H11Cl2N3O3 B5841240 (Z)-[AMINO(PYRIDIN-3-YL)METHYLIDENE]AMINO 2-(2,4-DICHLOROPHENOXY)ACETATE

(Z)-[AMINO(PYRIDIN-3-YL)METHYLIDENE]AMINO 2-(2,4-DICHLOROPHENOXY)ACETATE

Cat. No.: B5841240
M. Wt: 340.2 g/mol
InChI Key: YFEWZWVKEUSSMO-UHFFFAOYSA-N
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Description

(Z)-[AMINO(PYRIDIN-3-YL)METHYLIDENE]AMINO 2-(2,4-DICHLOROPHENOXY)ACETATE is a complex organic compound that features a combination of pyridine and phenoxy acetate moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-[AMINO(PYRIDIN-3-YL)METHYLIDENE]AMINO 2-(2,4-DICHLOROPHENOXY)ACETATE typically involves the reaction of 2,4-dichlorophenoxyacetic acid with a pyridine derivative. The reaction conditions often include the use of a base such as triethylamine and a solvent like dimethylformamide (DMF) to facilitate the reaction . The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as column chromatography can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(Z)-[AMINO(PYRIDIN-3-YL)METHYLIDENE]AMINO 2-(2,4-DICHLOROPHENOXY)ACETATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications .

Scientific Research Applications

Chemistry

In chemistry, (Z)-[AMINO(PYRIDIN-3-YL)METHYLIDENE]AMINO 2-(2,4-DICHLOROPHENOXY)ACETATE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse heterocyclic compounds .

Biology

In biological research, this compound is studied for its potential as a DNA-binding agent. Its ability to interact with nucleic acids makes it a candidate for developing new therapeutic agents .

Medicine

In medicinal chemistry, derivatives of this compound are explored for their antimicrobial and anticancer properties. The presence of the pyridine and phenoxy acetate moieties contributes to its biological activity .

Industry

In the industrial sector, this compound is used in the synthesis of herbicides and pesticides due to its ability to disrupt biological processes in plants .

Mechanism of Action

The mechanism of action of (Z)-[AMINO(PYRIDIN-3-YL)METHYLIDENE]AMINO 2-(2,4-DICHLOROPHENOXY)ACETATE involves its interaction with specific molecular targets. In biological systems, it binds to DNA, interfering with replication and transcription processes. This binding is facilitated by the compound’s ability to form hydrogen bonds and π-π interactions with nucleic acids .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Z)-[AMINO(PYRIDIN-3-YL)METHYLIDENE]AMINO 2-(2,4-DICHLOROPHENOXY)ACETATE is unique due to the presence of both pyridine and phenoxy acetate groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

[(Z)-[amino(pyridin-3-yl)methylidene]amino] 2-(2,4-dichlorophenoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2N3O3/c15-10-3-4-12(11(16)6-10)21-8-13(20)22-19-14(17)9-2-1-5-18-7-9/h1-7H,8H2,(H2,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFEWZWVKEUSSMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=NOC(=O)COC2=C(C=C(C=C2)Cl)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CN=C1)/C(=N/OC(=O)COC2=C(C=C(C=C2)Cl)Cl)/N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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